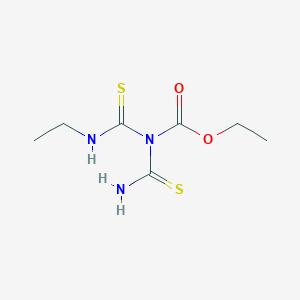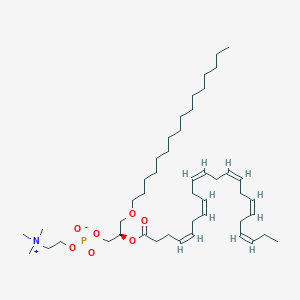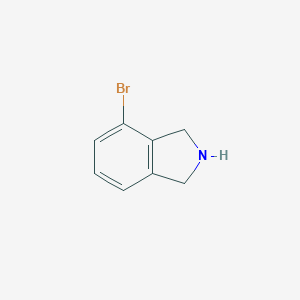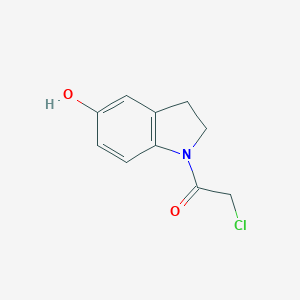phosphoryl]-L-Glutamic Acid CAS No. 129407-28-9](/img/structure/B145082.png)
N-[(S)-[(2s)-2-(Benzoylamino)-2-Carboxyethoxy](Hydroxy)phosphoryl]-L-Glutamic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(S)-[(2s)-2-(Benzoylamino)-2-Carboxyethoxy](Hydroxy)phosphoryl]-L-Glutamic Acid, commonly known as BNIP, is a peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. BNIP is a synthetic peptide that is used in various scientific research applications, including drug development and disease treatment.
Mecanismo De Acción
The mechanism of action of BNIP is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. BNIP has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in the development and progression of cancer.
Biochemical and Physiological Effects:
BNIP has been shown to have a variety of biochemical and physiological effects. BNIP has been shown to inhibit the activity of MMPs, which are involved in the degradation of extracellular matrix proteins. BNIP has also been shown to inhibit the production of pro-inflammatory cytokines, which play a key role in the development of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BNIP in lab experiments is its specificity. BNIP has been shown to have a high degree of specificity for certain enzymes and signaling pathways, making it a valuable tool for studying these pathways in detail. However, the synthesis of BNIP is a complex process that requires specialized equipment and skilled technicians, which can be a limitation for some research labs.
Direcciones Futuras
There are several potential future directions for research on BNIP. One area of research is the development of more efficient and cost-effective synthesis methods for BNIP. Another area of research is the identification of new therapeutic applications for BNIP, particularly in the field of cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of BNIP and its potential side effects.
Métodos De Síntesis
The synthesis of BNIP involves the use of solid-phase peptide synthesis (SPPS) techniques. The process involves the coupling of amino acids to form a peptide chain, which is then purified using high-performance liquid chromatography (HPLC) to obtain the final product. The synthesis of BNIP is a complex process that requires skilled technicians and specialized equipment.
Aplicaciones Científicas De Investigación
BNIP has been extensively studied for its potential therapeutic applications in various fields of medicine. BNIP has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for cancer treatment. BNIP has also been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
Número CAS |
129407-28-9 |
|---|---|
Nombre del producto |
N-[(S)-[(2s)-2-(Benzoylamino)-2-Carboxyethoxy](Hydroxy)phosphoryl]-L-Glutamic Acid |
Fórmula molecular |
C15H19N2O10P |
Peso molecular |
418.29 g/mol |
Nombre IUPAC |
(2S)-2-[[[(2S)-2-benzamido-2-carboxyethoxy]-hydroxyphosphoryl]amino]pentanedioic acid |
InChI |
InChI=1S/C15H19N2O10P/c18-12(19)7-6-10(14(21)22)17-28(25,26)27-8-11(15(23)24)16-13(20)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,16,20)(H,18,19)(H,21,22)(H,23,24)(H2,17,25,26)/t10-,11-/m0/s1 |
Clave InChI |
FMKMCQXFKJRGIQ-QWRGUYRKSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)N[C@@H](COP(=O)(N[C@@H](CCC(=O)O)C(=O)O)O)C(=O)O |
SMILES |
C1=CC=C(C=C1)C(=O)NC(COP(=O)(NC(CCC(=O)O)C(=O)O)O)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC(COP(=O)(NC(CCC(=O)O)C(=O)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![13-Oxa-6-azadispiro[4.1.5.2]tetradecane](/img/structure/B145010.png)








![Methyl 4-[[3,5-bis(trimethylsilyl)benzoyl]amino]benzoate](/img/structure/B145025.png)
